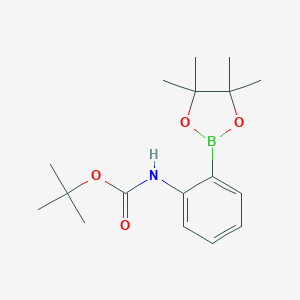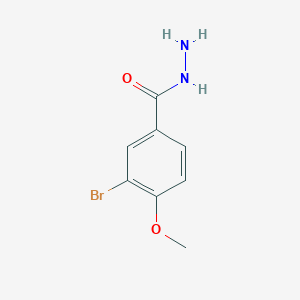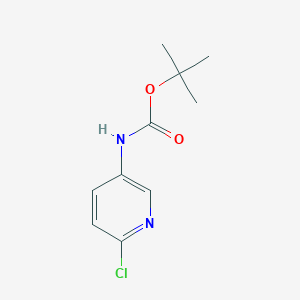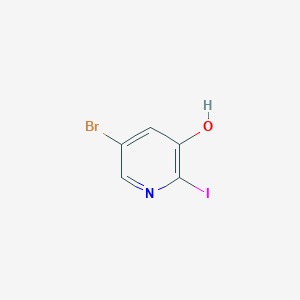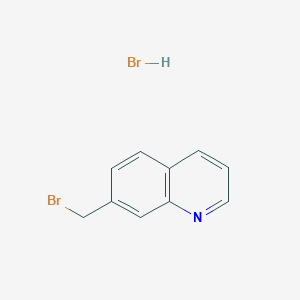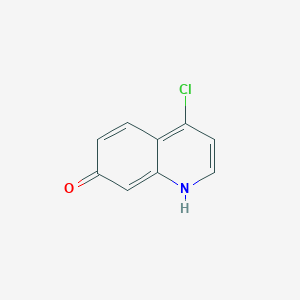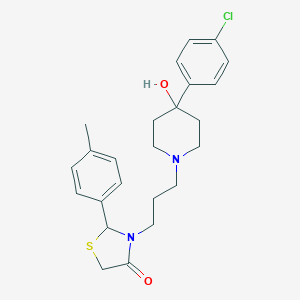
3-(3-Bromobenzoyl)thiophene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(3-Bromobenzoyl)thiophene derivatives often involves bromination reactions and palladium-catalyzed cross-couplings. A noteworthy method includes the bromocyclization of alkynes and palladium-catalyzed tosylhydrazones cross-couplings, leading to a library of functionalized benzo[b]thiophenes with diverse substituents on the aromatic rings (Tréguier et al., 2014). Additionally, reactions between 3-bromo-2-nitrobenzo[b]thiophene and amines have demonstrated the formation of novel aromatic nucleophilic substitution products with rearrangement, contributing to the synthetic versatility of bromobenzothiophene derivatives (Guerrera et al., 1995).
Molecular Structure Analysis
The molecular structure of 3-(3-Bromobenzoyl)thiophene derivatives is characterized by spectroscopic techniques such as NMR, mass spectrometry, and crystallography. These techniques provide detailed insights into the compound's molecular geometry, electronic properties, and intermolecular interactions. For example, synthesis and vibrational spectra analysis, along with DFT simulations, have been applied to thiophene derivatives to understand their geometric parameters and vibrational frequencies, which are crucial for predicting their reactivity and properties (Balakit et al., 2017).
Chemical Reactions and Properties
3-(3-Bromobenzoyl)thiophene participates in various chemical reactions, including aromatic nucleophilic substitutions, cyclization reactions, and cross-coupling reactions, demonstrating its versatility as a synthetic intermediate. The presence of the bromo and thiophene functional groups allows for the introduction of various substituents through nucleophilic attacks and palladium-catalyzed reactions, leading to a wide array of benzo[b]thiophene derivatives with potential biological and materials applications. The reaction mechanism often involves the formation of anionic intermediates, followed by rearrangements and substitution reactions (Cosimelli et al., 2001).
Applications De Recherche Scientifique
Aromatic Nucleophilic Substitution and Synthesis Applications :
- Guerrera et al. (1995) demonstrated that 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide, leading to N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This reaction could be useful for the synthesis of these compounds, offering insights into novel synthetic methods for thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Antiproliferative Properties and Tubulin Binding :
- Tréguier et al. (2014) synthesized a library of 3-(α-styryl)-benzo[b]thiophenes with diverse molecular structures. They evaluated these compounds for their antiproliferative properties, discovering that one compound demonstrated significant cytotoxic activity against the HCT-116 cell line and inhibited tubulin polymerization. This research suggests potential therapeutic applications in cancer treatment (Tréguier et al., 2014).
Antioxidant Activity Evaluation :
- Queiroz et al. (2007) prepared new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and evaluated their antioxidant properties using various methods. Their findings offer insights into structure-activity relationships and potential applications of thiophene derivatives in antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Antimicrobial Activities :
- Masih et al. (2021) synthesized 3-halobenzo[b]thiophene derivatives and tested them for antimicrobial activities. They found that certain derivatives showed promising activity against Gram-positive bacteria and yeast, indicating potential applications in developing new antibiotics (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).
Orientations Futures
Propriétés
IUPAC Name |
(3-bromophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCSNYCUSDAYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452710 | |
| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromobenzoyl)thiophene | |
CAS RN |
187963-91-3 | |
| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



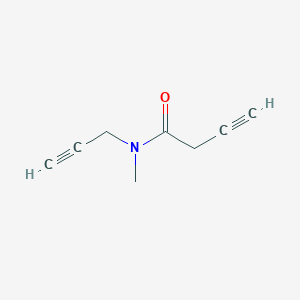
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

